REACTION_CXSMILES
|
CC1(C)S[C@@H]2[C@H:7](NC(C(C(O)=O)C3C=CC=CC=3)=O)[C:8](=[O:9])N2[C@H]1C(O)=O.[CH2:27]1[C@H:32](N)[C@@H:31]([O:34][C@H:35]2O[C@H](CN)[C@@H](O)[C@H](O)[C@H]2O)[C@H:30]([OH:46])[C@@H:29]([O:47][C@H:48]2O[C@H](CO)[C@@H](O)[C@H](N)[C@H]2O)[C@@H:28]1N>>[CH3:7][C:8]([C:27]1[CH:28]=[C:29]([O:47][CH3:48])[C:30]([OH:46])=[C:31]([O:34][CH3:35])[CH:32]=1)=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C=3C=CC=CC3)C(=O)O)C(=O)O)C
|
Name
|
kanamycin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After four weeks
|
Name
|
|
Type
|
|
Smiles
|
CC(=O)C1=CC(=C(C(=C1)OC)O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |